

In-Depth Technical Guide to the Discovery and Synthesis of SIRT1-IN-5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT1-IN-5 is a modulator of Sirtuin 1 (SIRT1), a NAD-dependent protein deacetylase. This document provides a comprehensive overview of the discovery, synthesis, and available biological data for **SIRT1-IN-5**. The information is primarily derived from patent literature, specifically patent WO2007019417A1, which discloses a series of oxazolopyridine derivatives as sirtuin modulators. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Discovery of SIRT1-IN-5

SIRT1-IN-5, identified by the CAS number 863589-21-3, emerged from a discovery program focused on identifying novel modulators of sirtuins. The discovery was detailed in the international patent application WO2007019417A1, titled "Oxazolopyridine derivatives as sirtuin modulators."[1] The inventors aimed to develop compounds with therapeutic potential for a wide range of diseases, including those related to aging, metabolic disorders, neurodegenerative diseases, and cancer, by targeting sirtuin activity.

The discovery process likely involved the screening of a chemical library of oxazolopyridine derivatives for their ability to modulate the enzymatic activity of SIRT1. This class of compounds was presumably selected based on computational modeling and structure-activity relationship (SAR) studies of known sirtuin modulators.



Chemical Structure and Properties

The chemical structure and properties of **SIRT1-IN-5** are summarized in the table below.

Property	Value	
IUPAC Name	N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3,5-dimethoxybenzamide	
CAS Number	863589-21-3	
Chemical Formula	C21H17N3O3S	
Molecular Weight	391.44 g/mol	
SMILES	O=C(C1=CC(OC)=CC(OC)=C1)NC2=CC=CC(C 3=NC4=CC=CN=C4S3)=C2	

Synthesis of SIRT1-IN-5

The synthesis of **SIRT1-IN-5**, as described in the patent literature, is a multi-step process. A generalized synthetic scheme is presented below, based on the methodologies for related oxazolopyridine derivatives.

Experimental Protocol: Synthesis of SIRT1-IN-5

Step 1: Synthesis of the Oxazolopyridine Core

The synthesis of the core heterocyclic structure typically involves the condensation of an aminopyridinethiol with a suitable carboxylic acid or its derivative.

- Reaction Setup: A mixture of 2-amino-3-hydroxypyridine and a suitable orthoester is heated,
 often in the presence of a catalytic amount of acid.
- Cyclization: The resulting intermediate undergoes cyclization to form the oxazolopyridine ring system.
- Purification: The crude product is purified by crystallization or column chromatography.

Step 2: Coupling of the Amine and Carboxylic Acid



The final step involves the amide bond formation between the synthesized oxazolopyridine amine and 3,5-dimethoxybenzoic acid.

- Activation of Carboxylic Acid: 3,5-dimethoxybenzoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Amide Bond Formation: The activated carboxylic acid is then reacted with the amine derivative of the oxazolopyridine core. The reaction is typically carried out at room temperature and may be facilitated by the addition of a base like triethylamine (TEA) or N,Ndiisopropylethylamine (DIPEA).
- Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove byproducts and unreacted starting materials. The final product, SIRT1-IN-5, is then purified by column chromatography on silica gel.

Biological Activity and Quantitative Data

SIRT1-IN-5 is described as a modulator of SIRT1. While the patent discloses a range of biological activities for the series of oxazolopyridine derivatives, specific quantitative data for **SIRT1-IN-5**, such as its IC50 or EC50 value, is not explicitly detailed in the publicly available abstracts. The primary assertion is its function as a modulator of NAD-dependent protein deacetylase sirtuin-1.[2]

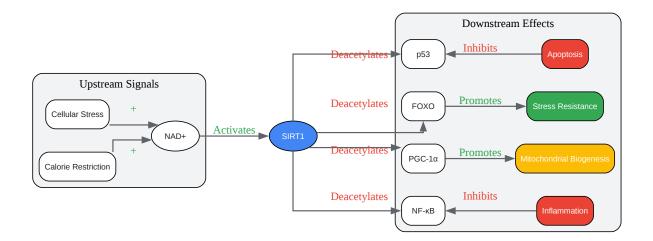
For context, a selection of known SIRT1 inhibitors and their reported IC50 values are presented in the table below. It is important to note that these values are for different compounds and are provided for comparative purposes only.

Compound	SIRT1 IC50 (µM)	Reference
Suramin	0.297	(105)
Cambinol	56	(102)
Sirtinol	131	-
EX-527	0.038 - 0.098	-



Signaling Pathways and Experimental Workflows SIRT1 Signaling Pathway

SIRT1 plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates. A simplified diagram of the SIRT1 signaling pathway is shown below.



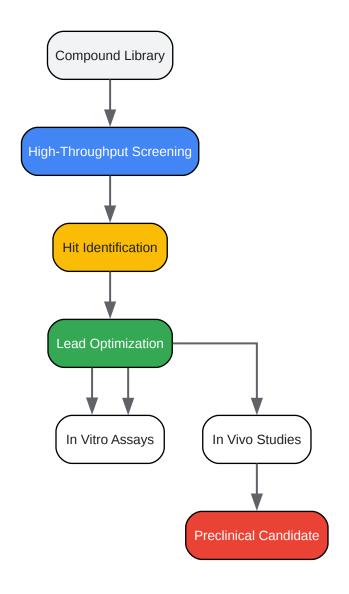
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Simplified SIRT1 signaling pathway.

Experimental Workflow for SIRT1 Inhibitor Discovery

The discovery of SIRT1 inhibitors like **SIRT1-IN-5** typically follows a structured workflow, from initial screening to lead optimization.





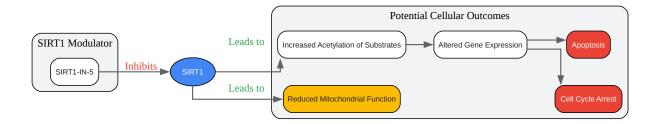
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General workflow for SIRT1 inhibitor discovery.

Logical Relationship of SIRT1 Modulation

The modulation of SIRT1 activity by compounds like **SIRT1-IN-5** can lead to various cellular outcomes depending on the direction of modulation (activation or inhibition).





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Logical flow of SIRT1 inhibition by a modulator.

Conclusion

SIRT1-IN-5 is a sirtuin modulator belonging to the oxazolopyridine class of compounds. Its discovery, as outlined in patent WO2007019417A1, represents an effort to develop novel therapeutics targeting sirtuin pathways. While detailed public data on its specific inhibitory potency and full synthetic protocol are limited, this guide provides a foundational understanding of its origin, chemical nature, and the general methodologies relevant to its synthesis and discovery. Further investigation into the full patent documentation and subsequent research literature is recommended for a more exhaustive understanding of **SIRT1-IN-5** and its therapeutic potential.

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References

- 1. WO2010071853A1 Thiazolopyridine sirtuin modulating compounds Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]



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